Deglucocheirotoxin
Description
Deglucocheirotoxin (CAS: 4336-94-1) is a cardenolide, a class of steroid glycosides known for their cardiac activity. It is structurally characterized as 3-β-((6-Deoxy-β-D-allopyranosyl)oxy)-5-β,14-dihydroxy-19-oxocard-20(22)-enolide . This compound is primarily isolated from plants such as Convallaria majalis (Lily of the Valley) and E. repandum . Its core structure includes a steroidal aglycone moiety linked to a 6-deoxy-allopyranosyl sugar unit, distinguishing it from other glycosides through the absence of a glucose residue at the C3 position .
Properties
CAS No. |
4336-94-1 |
|---|---|
Molecular Formula |
C29H42O10 |
Molecular Weight |
550.6 g/mol |
IUPAC Name |
(3S,5S,10S,13R,14S,17R)-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2R,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C29H42O10/c1-15-22(32)23(33)24(34)25(38-15)39-17-3-8-27(14-30)19-4-7-26(2)18(16-11-21(31)37-13-16)6-10-29(26,36)20(19)5-9-28(27,35)12-17/h11,14-15,17-20,22-25,32-36H,3-10,12-13H2,1-2H3/t15?,17-,18+,19?,20?,22+,23?,24?,25-,26+,27-,28-,29-/m0/s1 |
InChI Key |
HULMNSIAKWANQO-RMBZBVRKSA-N |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)O |
Isomeric SMILES |
CC1[C@H](C(C([C@@H](O1)O[C@H]2CC[C@@]3(C4CC[C@@]5([C@H](CC[C@@]5(C4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)O |
Other CAS No. |
5822-57-1 |
Synonyms |
strophalloside |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and pharmacological distinctions between Deglucocheirotoxin and related cardenolides/bufadienolides:
Key Observations :
Sugar Residues: this compound’s 6-deoxy-allopyranosyl group confers distinct solubility and receptor-binding properties compared to convallatoxin’s rhamnose or digoxin’s digitoxose .
Hydroxylation Patterns : The 5β,14-dihydroxy configuration in this compound contrasts with the 14β-hydroxy groups in digoxin and bufalin, influencing membrane permeability and target affinity .
Toxicity Profile : this compound exhibits lower acute toxicity than convallatoxin due to reduced glycosylation, which slows cellular uptake .
Pharmacokinetic and Pharmacodynamic Comparisons
- Metabolism : Unlike digoxin, which undergoes hepatic glucuronidation, this compound is primarily metabolized via hydrolytic cleavage of its sugar moiety, yielding a less active aglycone .
- Therapeutic Index : this compound’s narrow therapeutic window (LD₅₀ ~0.8 mg/kg in rodents) is broader than convallatoxin (LD₅₀ ~0.3 mg/kg) but narrower than glucoconvalloside .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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